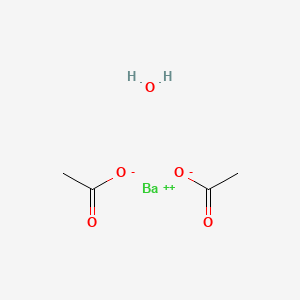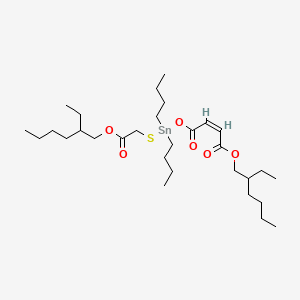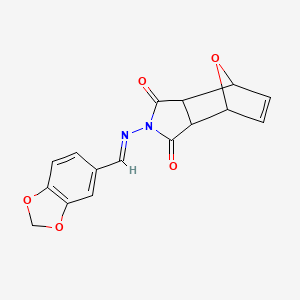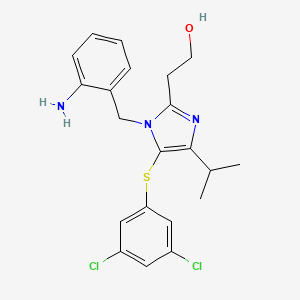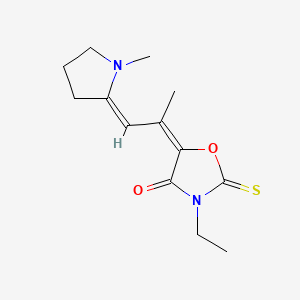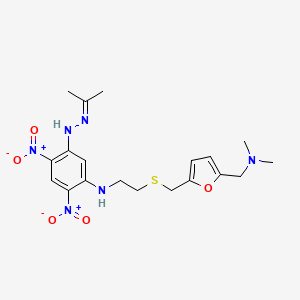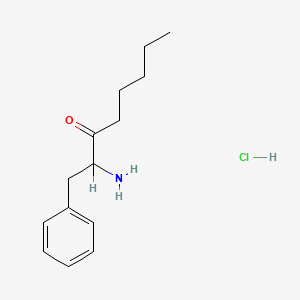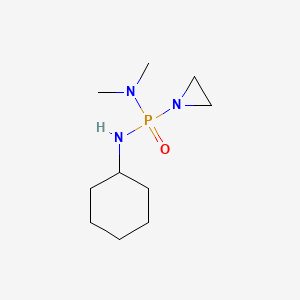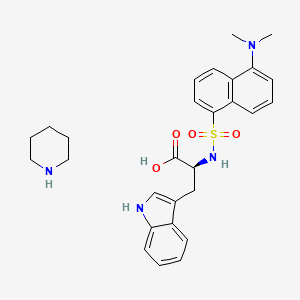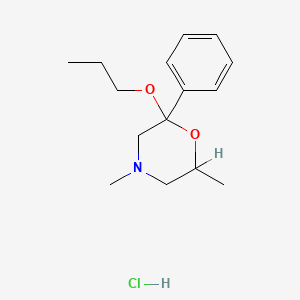
Zinc ammonium oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc ammonium oleate is a compound formed by the combination of zinc, ammonium, and oleate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically used as a surfactant, emulsifier, and stabilizer in different formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc ammonium oleate can be synthesized through the reaction of zinc oxide or zinc acetate with oleic acid in the presence of ammonium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows: [ \text{ZnO} + \text{C}{18}\text{H}{34}\text{O}2 + \text{NH}4\text{OH} \rightarrow \text{Zn(C}{18}\text{H}{33}\text{O}_2)_2(\text{NH}_4)_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing zinc salts (such as zinc sulfate or zinc chloride) with oleic acid and ammonium hydroxide under controlled temperature and pH conditions. The mixture is then subjected to stirring and heating to ensure complete reaction and formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of zinc metal and other by-products.
Substitution: this compound can participate in substitution reactions where the oleate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various organic acids or ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Zinc oxide and oleic acid derivatives.
Reduction: Zinc metal and ammonium oleate.
Substitution: Zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc ammonium oleate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer in enzyme assays.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized as an emulsifier in cosmetics, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of zinc ammonium oleate involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions, proteins, and enzymes, altering their activity and stability. In biological systems, this compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Zinc oleate: Similar in structure but lacks the ammonium ion.
Ammonium oleate: Contains ammonium and oleate ions but no zinc.
Zinc ricinoleate: Another zinc-based surfactant with different fatty acid composition.
Uniqueness: Zinc ammonium oleate is unique due to its combination of zinc, ammonium, and oleate ions, providing distinct properties such as enhanced solubility, stability, and antimicrobial activity compared to its individual components or similar compounds.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can harness its potential in various scientific and industrial fields.
Propiedades
Número CAS |
68928-32-5 |
|---|---|
Fórmula molecular |
C36H72N2O4Zn |
Peso molecular |
662.3 g/mol |
Nombre IUPAC |
zinc;azane;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2H3N.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9+;;; |
Clave InChI |
OWPAZWCZZNQNKN-YXXUKKGOSA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].N.N.[Zn+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].N.N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



